molecular formula C17H13Cl2NO3S B14947491 3-(4-Chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

3-(4-Chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14947491
M. Wt: 382.3 g/mol
InChI Key: JKORGSCWKYPVOR-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazolane family. This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorinated phenyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate precursors, such as a thiourea derivative and a halogenated ketone, under acidic or basic conditions.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a chlorinated benzoyl chloride reacts with the thiazolane ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used to study biological processes, particularly those involving sulfur-containing compounds.

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolane ring and chlorinated phenyl groups can facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Lacks the 4-chlorobenzoyl group.

    3-(4-METHYLBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains a methyl group instead of a chlorine atom on the benzoyl group.

Uniqueness

3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of both chlorinated phenyl groups and a thiazolane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H13Cl2NO3S

Molecular Weight

382.3 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H13Cl2NO3S/c18-11-7-5-10(6-8-11)15(21)20-14(17(22)23)9-24-16(20)12-3-1-2-4-13(12)19/h1-8,14,16H,9H2,(H,22,23)

InChI Key

JKORGSCWKYPVOR-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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